molecular formula C58H108O9-2 B12336691 (Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate

(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate

Cat. No.: B12336691
M. Wt: 949.5 g/mol
InChI Key: ZTLACRFOBMRSRW-IOJAXFIZSA-L
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Description

(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate is a complex organic compound that belongs to the class of fatty acid esters. This compound is characterized by the presence of a long-chain unsaturated fatty acid esterified with a trihydroxybutan-2-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate typically involves the esterification of (Z)-octadec-9-enoic acid with 1,1,1-trihydroxybutan-2-ol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the (Z)-octadec-9-enoate moiety can be oxidized to form epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in the trihydroxybutan-2-yl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Primary or secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its potential role in lipid metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of cosmetics, lubricants, and biodegradable polymers.

Mechanism of Action

The mechanism of action of (Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid membranes, influencing membrane fluidity and signaling processes. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl oleate: Another fatty acid ester with a similar structure but different functional groups.

    Glycerol monostearate: Contains a glycerol backbone instead of a trihydroxybutan-2-yl group.

    Ethyl oleate: Similar fatty acid ester with an ethyl group instead of a trihydroxybutan-2-yl group.

Uniqueness

(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate is unique due to its combination of a long-chain unsaturated fatty acid and a trihydroxybutan-2-yl group. This unique structure imparts distinct physicochemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C58H108O9-2

Molecular Weight

949.5 g/mol

IUPAC Name

(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate

InChI

InChI=1S/C22H42O5.2C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)27-20(4-2)22(24,25)26;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12,20,24-26H,3-10,13-19H2,1-2H3;2*9-10H,2-8,11-17H2,1H3,(H,19,20)/p-2/b12-11-;2*10-9-

InChI Key

ZTLACRFOBMRSRW-IOJAXFIZSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)OC(C(O)(O)O)CC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)OC(CC)C(O)(O)O

Origin of Product

United States

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